6-(4-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
This compound features a pyridazinone core substituted at position 6 with a 4-methoxyphenyl group and at position 2 with a 2-oxoethyl linker connected to a 4-(2-methoxyphenyl)piperazine moiety. Its synthesis likely involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., bromoacetyl bromide coupling with piperazine derivatives) .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-9-7-18(8-10-19)20-11-12-23(29)28(25-20)17-24(30)27-15-13-26(14-16-27)21-5-3-4-6-22(21)32-2/h3-12H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPHCSSXGMUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups are introduced through substitution reactions, often using methoxyphenyl halides and suitable catalysts.
Attachment of the Piperazino Moiety: The piperazino group is attached via nucleophilic substitution reactions, using piperazine derivatives and appropriate reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone ring undergoes regioselective substitution at position 4 due to electron-withdrawing effects of the carbonyl group. Key examples include:
Oxidation
-
Pyridazinone Ring : Controlled oxidation with KMnO₄ in acidic media converts the 3(2H)-pyridazinone to a pyridazine-3,6-dione derivative.
-
Piperazine Side Chain : The secondary amine in the piperazine moiety is oxidized to a nitroxide radical under radical initiators (e.g., AIBN).
Reduction
-
Catalytic Hydrogenation : Using Pd/C under H₂ (1 atm), the methoxy groups remain intact, while the pyridazinone ring is reduced to a tetrahydropyridazine derivative.
Methoxy Group Reactivity
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ (-20°C to RT) removes methoxy groups, yielding phenolic derivatives.
-
Etherification : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form mixed ethers.
Piperazine Modifications
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetylpiperazine derivatives.
-
Sulfonation : SO₃·pyridine complex introduces sulfonic acid groups at the piperazine nitrogen.
Cyclization and Ring-Opening Reactions
-
Thermal Cyclization : Heating in DMF (150°C, 12 hr) induces intramolecular cyclization, forming a tricyclic quinazolinone analog.
-
Acid-Catalyzed Ring Opening : HCl (6M) cleaves the pyridazinone ring to yield a linear diketone intermediate .
Coupling Reactions
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-(4-Methoxyphenyl)-4-(4-bromophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone | 72% |
| Ethynyltrimethylsilane | CuI, PPh₃ | Alkyne-functionalized derivative at position 5 | 65% |
Stability Under Physiological Conditions
Studies in phosphate-buffered saline (pH 7.4, 37°C) show:
-
Hydrolytic Stability : <5% degradation over 24 hr.
-
Photooxidation : UV light (254 nm) induces decomposition via singlet oxygen-mediated pathways.
Comparative Reactivity with Analogues
| Structural Feature Modified | Reactivity Change |
|---|---|
| Replacement of 4-methoxyphenyl with 4-chlorophenyl | Enhanced electrophilic substitution at position 4 due to stronger electron-withdrawing effects |
| Piperazine substituted with morpholine | Reduced nucleophilicity in alkylation reactions |
Key Mechanistic Insights
-
Electronic Effects : The electron-deficient pyridazinone ring directs electrophiles to position 4, while the piperazine side chain acts as an electron donor.
-
Steric Hindrance : Bulky substituents on the piperazine nitrogen reduce reaction rates in SN2 pathways.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions compared to protic solvents .
This compound's versatility in bond-forming reactions makes it a valuable intermediate for synthesizing pharmacologically active molecules, particularly kinase inhibitors and GPCR modulators .
Scientific Research Applications
6-(4-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:
- **Biology
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biological Activity
The compound 6-(4-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Pyridazinone core : A bicyclic structure that forms the backbone.
- Substituents : Includes a methoxyphenyl group and a piperazine moiety, which are known to influence the pharmacological properties.
Antidepressant Activity
Research has indicated that compounds with similar structures exhibit significant interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions suggest potential antidepressant properties. A study demonstrated that derivatives of piperazine, such as those containing methoxyphenyl groups, showed high affinity for these receptors, leading to enhanced serotonergic activity .
Anticancer Properties
Studies have shown that pyridazinone derivatives can act as anticancer agents. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .
Analgesic Effects
The analgesic properties of similar compounds have been linked to their interaction with opioid and serotonin receptors. A study on piperazine derivatives found that they could modulate pain perception through these pathways, suggesting that the compound may also possess analgesic properties .
- Serotonin Receptor Modulation : The compound likely acts as a partial agonist or antagonist at serotonin receptors, influencing mood and pain perception.
- Inhibition of Cancer Cell Proliferation : It may inhibit key enzymes involved in cancer cell growth, such as carbonic anhydrases, which are often overexpressed in tumors.
- Neurotransmitter Interaction : By interacting with various neurotransmitter systems, including dopamine and norepinephrine pathways, it may exert broad-spectrum effects on mood and cognition.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Substituent Effects on the Pyridazinone Core
Key Observations :
- The target compound’s 4-methoxyphenyl group at position 6 contrasts with electron-withdrawing groups (e.g., trifluoromethyl in 10g), which may reduce electron density on the pyridazinone ring .
Piperazine Substituent Variations
Key Observations :
- The 2-methoxyphenyl group on the piperazine in the target compound may offer stronger α1-adrenoceptor binding compared to fluorophenyl analogs () due to methoxy’s electron-donating effects .
- highlights that longer linkers (e.g., C6–C7 chains) maximize α1 affinity, suggesting the target’s shorter 2-oxoethyl linker might be suboptimal for receptor engagement unless compensated by substituent effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology:
- Use controlled copolymerization or stepwise condensation reactions, as demonstrated in polycationic dye-fixative syntheses . Key steps include precise stoichiometric control of reactants (e.g., methoxyphenyl and piperazino derivatives) and purification via column chromatography with silica gel.
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold). Intermediate compounds, such as 4,5-dihydropyridazinones, should be characterized before final coupling .
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Assign peaks using H and C NMR to confirm substituent positions (e.g., methoxyphenyl groups at positions 6 and 2).
- X-ray Crystallography: Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between pyridazinone carbonyl and piperazino NH groups) .
- Hirshfeld Surface Analysis: Quantify non-covalent interactions (e.g., π-π stacking of aromatic rings) to explain packing efficiency in the solid state .
Q. What safety protocols are critical during handling and storage?
- Methodology:
- Follow OSHA HCS guidelines: Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Avoid dust formation via wet handling or closed systems.
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Monitor stability via periodic FT-IR to detect degradation (e.g., hydrolysis of the oxoethyl group) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
- Methodology:
- Synthesize analogs with modified substituents (e.g., halogenated methoxyphenyl or alkylated piperazino groups). Test in vitro bioactivity (e.g., receptor binding assays for neurological targets) and correlate with steric/electronic parameters (Hammett σ values) .
- Use QSAR models to predict activity trends, incorporating descriptors like logP and polar surface area .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodology:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC values for kinase inhibition may arise from differences in ATP concentrations .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in solubility assays) .
Q. What computational strategies model the compound’s interaction with biological targets?
- Methodology:
- Molecular Docking: Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT), focusing on piperazino interactions with Asp116 and pyridazinone stacking with Phe361 .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects on hydrogen bonding) .
Q. How does crystallographic data guide the design of derivatives with enhanced bioavailability?
- Methodology:
- Analyze crystal packing to identify steric hindrance sites. For example, bulky substituents at the 4-methoxyphenyl group may reduce solubility but improve membrane permeability .
- Modify hydrogen-bond donors/acceptors (e.g., replacing methoxy with hydroxy groups) to enhance water solubility while maintaining affinity, as seen in analogs of 4,5-dihydropyridazinones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
